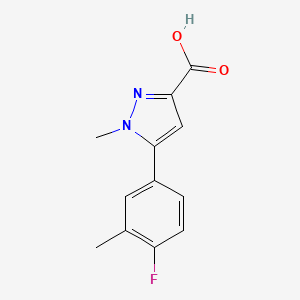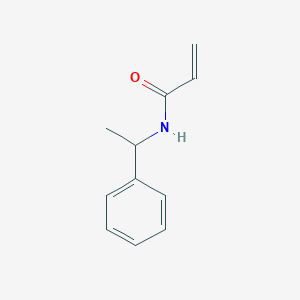
2-Propenamide, N-(1-phenylethyl)-
Übersicht
Beschreibung
Wissenschaftliche Forschungsanwendungen
Histone Deacetylase Inhibitors : Compounds related to 2-Propenamide, N-(1-phenylethyl)-, such as N-hydroxy-3-phenyl-2-propenamides, have been found to act as inhibitors of human histone deacetylase (HDAC). These inhibitors have demonstrated potential in cell growth inhibition assays and have shown antitumor activity in vivo. One such compound, NVP-LAQ824, showed significant activity in tumor models and entered clinical trials in 2002 (Remiszewski et al., 2003).
Synthesis and Characterization : Another research area involves the synthesis and characterization of derivatives of 2-Propenamide. For example, N-(1,1-dimethyl-3-oxobutyl)-2-propenamide was synthesized using propenamide and diacetone alcohol, characterized by IR, NMR, and melting point analyses (Qin Sheng-jun, 2007).
Analytical and Structural Studies : Studies have also focused on the analytical and structural characterization of compounds similar to 2-Propenamide, N-(1-phenylethyl)-. For instance, fentanyl and its analogues have been characterized by NMR spectroscopy and X-ray crystallography (Jimeno et al., 2003).
Acrylamide Research : 2-Propenamide is also known as acrylamide, a compound that has been extensively studied for its formation and mitigation in food products. Research has focused on understanding the factors affecting its formation, such as high-carbohydrate heat-treated foods, and proposing methods to reduce its levels in food products (Keramat et al., 2011).
Luminescent Properties : Research on the luminescent properties of derivatives of 2-Propenamide has been conducted. For example, a study on N-butyl-2-cyano-3-[4-(dimethylamino)phenyl]-2-propenamide explored its structural and spectral-luminescent properties (Mikhlina et al., 2013).
Ruthenium Complexes : Another area of application is in the study of ruthenium complexes with 4-arylethynyl-1,10-phenanthroline, exhibiting dual emissions at low temperatures. These studies help in understanding the photophysical properties of such complexes (Sakuda et al., 2015).
Wirkmechanismus
Target of Action
The primary targets of “2-Propenamide, N-(1-phenylethyl)-” are currently unknown This compound is a synthetic molecule and its interaction with biological systems has not been extensively studied
Biochemical Pathways
The biochemical pathways affected by “2-Propenamide, N-(1-phenylethyl)-” are currently unknown Given the lack of information about its targets and mode of action, it is difficult to predict which pathways might be affected
Eigenschaften
IUPAC Name |
N-(1-phenylethyl)prop-2-enamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13NO/c1-3-11(13)12-9(2)10-7-5-4-6-8-10/h3-9H,1H2,2H3,(H,12,13) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RBVOJZBQNQTPRA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=CC=C1)NC(=O)C=C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
175.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3-Bromo-5-(morpholin-4-yl)-7H-thieno[3,2-b]pyran-7-one](/img/structure/B3087528.png)
![2,8-Dimethyl-5,6,7,8-tetrahydro-imidazo[1,2-a]pyrazine](/img/structure/B3087533.png)
![Spiro[chroman-2,1'-cyclobutan]-4-amine hcl](/img/structure/B3087536.png)
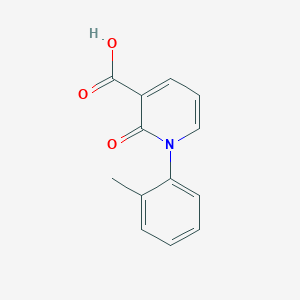
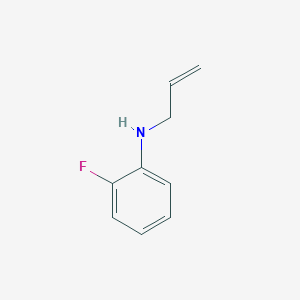
![[4-Methoxy-3-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-phenyl]-acetic acid ethyl ester](/img/structure/B3087565.png)

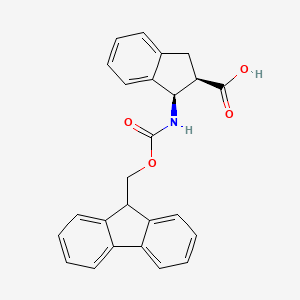




![2-Methylimidazo[2,1-b][1,3]thiazole-5-carbaldehyde](/img/structure/B3087605.png)
